chemical and physical properties of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
chemical and physical properties of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
An In-depth Technical Guide to (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid
Introduction
The convergence of privileged scaffolds and versatile functional groups is a cornerstone of modern medicinal chemistry and materials science. Pyrazole, a five-membered diazole heterocycle, represents one such scaffold, found in a multitude of approved pharmaceuticals and bioactive compounds.[1] Its derivatives are known for a wide spectrum of therapeutic activities, including use as kinase inhibitors in oncology and anti-inflammatory agents.[1][2] When functionalized with a boronic acid group, the pyrazole core is transformed into a powerful and versatile building block.
Boronic acids and their esters are celebrated for their stability, low toxicity, and exceptional utility in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of carbon-carbon bonds with remarkable precision, a critical step in the synthesis of complex molecular architectures.[3][5]
This guide provides a comprehensive technical overview of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid, a key reagent that marries the biological relevance of the dimethylpyrazole core with the synthetic power of the boronic acid handle. We will explore its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical insights for researchers in drug discovery and organic synthesis. While the free boronic acid is the subject, much of the commercially available and cited data refers to its more stable hydrochloride salt, which will be noted accordingly.
Section 1: Physicochemical Properties
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is most commonly handled and available as its hydrochloride salt, which enhances its stability. The data presented below pertains to this salt unless otherwise specified.
Chemical Structure and Identifiers
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IUPAC Name: (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride
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Synonyms: 3,5-Dimethyl-1H-pyrazole-4-boronic acid HCl
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Molecular Structure:
(Note: Image is a representation)
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1162262-39-6 | [6][7][8] |
| Molecular Formula | C₅H₉BN₂O₂ · HCl | [6] |
| Molecular Weight | 176.41 g/mol | [6][8] |
| Appearance | Solid | [7][9] |
| InChI Key | OZOICLKAFJMZGM-UHFFFAOYSA-N | [7][9] |
| Canonical SMILES | CC1=C(B(O)O)C(C)=NN1.Cl | [9] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent.
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Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperatures are often between 2-8°C.[7] For long-term stability, it should be kept under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air, which can degrade the boronic acid group.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
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Chemical Stability: The hydrochloride salt is more stable than the free boronic acid. Boronic acids, in general, can undergo trimerization to form boroxines upon dehydration, a reversible process that can impact reactivity. The pinacol ester form is often used in synthesis for its enhanced stability.[3]
Section 2: Synthesis and Purification
The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is not commonly detailed in a single-step procedure. A logical and field-proven approach involves a multi-step sequence starting from readily available precursors. The following pathway is a representative and efficient method.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid.
Experimental Protocol: Synthesis
This protocol describes a plausible synthesis adapted from established methods for pyrazole formation and borylation.[2][12]
Step 1: Synthesis of 3,5-Dimethylpyrazole [2]
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To a round-bottom flask, add acetylacetone (1.0 eq) and ethanol (2-3 mL per mmol of acetylacetone).
-
Slowly add hydrazine hydrate (1.0-1.1 eq) to the stirred solution. The reaction is exothermic.
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Once the addition is complete, equip the flask with a condenser and reflux the mixture for 2-3 hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 3,5-dimethylpyrazole can often be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3,5-dimethylpyrazole
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Dissolve the crude 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
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Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or a solution of bromine (1.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for several hours until TLC indicates full consumption of the starting material.
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Quench the reaction with a solution of sodium thiosulfate, neutralize with sodium bicarbonate, and extract the product with an organic solvent (e.g., dichloromethane).
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Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude bromo-pyrazole.
Step 3 & 4: Borylation and Hydrolysis [12]
-
Dissolve the 4-bromo-3,5-dimethylpyrazole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
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Cool the solution to -78°C in a dry ice/acetone bath.
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Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and carefully quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).
-
Stir vigorously for 1-2 hours to complete the hydrolysis of the borate ester.
-
Separate the layers. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., water, or an ether/hexane mixture) or by silica gel column chromatography.
Section 3: Spectral and Analytical Characterization
The identity and purity of (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride are confirmed using standard analytical techniques.
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¹H NMR: In a solvent like DMSO-d₆, the spectrum would be expected to show:
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A singlet for the two equivalent methyl (CH₃) groups around δ 2.1-2.3 ppm.[13]
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A very broad singlet for the two hydroxyl (OH) protons of the boronic acid group.
-
A broad singlet for the pyrazole N-H proton. The exact chemical shift can vary significantly depending on concentration and solvent.
-
-
¹³C NMR: The spectrum would show distinct signals for:
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The methyl carbons (C-CH₃).
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The two equivalent pyrazole ring carbons attached to the methyl groups (C3 and C5).
-
The pyrazole ring carbon attached to the boron atom (C4), which may show broadening due to quadrupolar relaxation of the boron nucleus.
-
-
Mass Spectrometry (MS): In ESI+ mode, the molecular ion peak for the free boronic acid [M+H]⁺ would be expected at m/z 141.08.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3400 cm⁻¹), an N-H stretch (~3100-3200 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).
Section 4: Key Applications and Reactivity
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable reagent primarily due to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It efficiently couples with a wide range of organic electrophiles (aryl, heteroaryl, or vinyl halides and triflates) to introduce the 3,5-dimethylpyrazolyl moiety into the target molecule.[5][14]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride (1.2-1.5 eq), the aryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent system, such as a mixture of dioxane and water or DMF.
-
Heat the reaction mixture, typically between 80-110°C, for several hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
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Medicinal Chemistry: The 3,5-dimethylpyrazole scaffold is present in numerous kinase inhibitors and other biologically active agents. This boronic acid allows for the facile installation of this key pharmacophore onto various molecular frameworks. It has been employed in the synthesis of BET bromodomain inhibitors and αvβ6 integrin inhibitors for idiopathic pulmonary fibrosis.[15]
-
Materials Science: Heterocyclic boronic acids are used to construct advanced materials with tailored electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors.[3]
Section 5: Safety and Handling
As a laboratory chemical, (3,5-dimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride requires careful handling.
-
Hazard Identification: While specific data for this exact compound is limited, related pyrazole boronic acids are classified with the following hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling fine powders, a dust mask (e.g., N95) is recommended.[10]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
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Conclusion
(3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is a highly valuable and versatile building block for chemical synthesis. Its structure combines a biologically significant pyrazole core with the synthetically powerful boronic acid functional group. This makes it an indispensable tool for researchers, particularly in the fields of drug discovery and materials science, where its role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex and novel molecular entities. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the laboratory.
References
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RDiscovery. (2019, November 30). Synthesis and characterization of two bifunctional pyrazole-phosphonic acid ligands. Retrieved from [Link]
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